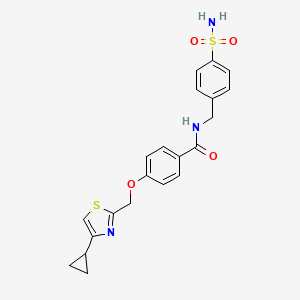

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(4-sulfamoylbenzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(4-sulfamoylbenzyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by researchers at GlaxoSmithKline and has since been used in numerous scientific studies to investigate its mechanism of action and potential benefits.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound can be utilized in the development of new antimicrobial agents. Its structure allows for interaction with bacterial enzymes or proteins, potentially inhibiting their function and preventing bacterial growth .

Anticancer Properties

The thiazole moiety is a common feature in many anticancer drugs. This compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. Its efficacy against specific types of cancer could be a significant area of research .

Antiretroviral Applications

Given the structural similarity to known antiretroviral drugs, this compound may serve as a lead structure for the development of new medications against HIV/AIDS. Research could focus on its ability to interfere with viral replication or integration into the host genome .

Antifungal Uses

The thiazole ring is present in several antifungal agents. This compound could be explored for its fungicidal or fungistatic activities, potentially leading to treatments for fungal infections in both agriculture and medicine .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives have been associated with anti-inflammatory and analgesic effects. This compound could be part of studies aiming to understand its mechanism of action in reducing inflammation and pain, which could lead to new therapeutic options for chronic inflammatory diseases .

Antioxidant Potential

Some thiazole derivatives exhibit antioxidant properties. Research could investigate whether this compound can neutralize free radicals, which may have implications in preventing oxidative stress-related diseases or in extending the shelf life of food products .

Propiedades

IUPAC Name |

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(4-sulfamoylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S2/c22-30(26,27)18-9-1-14(2-10-18)11-23-21(25)16-5-7-17(8-6-16)28-12-20-24-19(13-29-20)15-3-4-15/h1-2,5-10,13,15H,3-4,11-12H2,(H,23,25)(H2,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBLPHCWLZEXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(4-sulfamoylbenzyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2763423.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B2763424.png)

![5-[[[2-methyl-5-[[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoyl]amino]phenyl]methyl]amino]-1H-pyrrolo[2,3-b]pyridine-2-carboxylicacid,methylester](/img/structure/B2763426.png)

![3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2763427.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1-p-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2763439.png)